(2-Amino-3-(trifluoromethyl)phenyl)methanol

Descripción

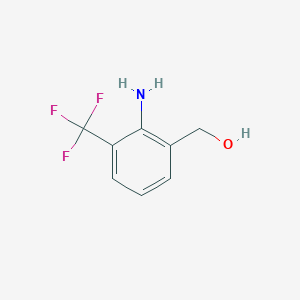

(2-Amino-3-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic compound featuring a benzene ring substituted with an amino (-NH₂) group at position 2, a trifluoromethyl (-CF₃) group at position 3, and a hydroxymethyl (-CH₂OH) group. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to -CF₃) and hydrogen-bonding capacity (from -NH₂ and -OH), making it relevant in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

[2-amino-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3,13H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGBRMAKZVNLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55414-60-3 | |

| Record name | [2-amino-3-(trifluoromethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-(trifluoromethyl)phenyl)methanol typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the addition of the amino and hydroxyl groups. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by nitration, reduction, and hydroxylation steps. The reaction conditions often require the use of strong acids, reducing agents, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis. The choice of solvents, temperature control, and purification steps are critical to ensure the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form the corresponding aldehyde or carboxylic acid. Reaction conditions determine the product selectivity:

The –CF₃ group stabilizes electron-deficient intermediates, favoring oxidation but requiring controlled conditions to prevent over-oxidation.

Nucleophilic Substitution

The amino group participates in diazotization and coupling reactions under acidic conditions:

Protection/Deprotection of Functional Groups

Selective protection strategies are critical for multi-step syntheses:

Amino Group Protection

-

Acetylation : Acetic anhydride/pyridine forms the acetamide derivative (85–90% yield) .

-

Boc Protection : (Boc)₂O/DMAP yields tert-butyl carbamate (70–75%) .

Hydroxyl Group Protection

-

Silylation : TBSCl/imidazole in DMF provides silyl ethers (80–85%) .

-

Methylation : MeI/K₂CO₃ in acetone forms methyl ethers (90–95%).

Condensation Reactions

The amino and hydroxyl groups enable participation in Schiff base and heterocycle formation:

Comparative Reactivity with Analogs

Industrial and Pharmacological Implications

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethyl-substituted compounds exhibit notable anticancer properties. For instance, research has shown that compounds similar to (2-Amino-3-(trifluoromethyl)phenyl)methanol can inhibit the proliferation of cancer cell lines. In a study involving a related compound, antiproliferative activity was tested against pancreatic cancer cells, revealing IC50 values as low as 0.051 µM, indicating strong efficacy against these malignancies .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the modulation of key biological pathways associated with cancer cell survival and proliferation. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability and target specificity .

Agrochemical Applications

Pesticide Development

Compounds like this compound serve as intermediates in the synthesis of agrochemicals. The amino group allows for further functionalization, enabling the development of novel pesticides with enhanced activity against pests while minimizing environmental impact. The trifluoromethyl group is particularly valuable due to its ability to improve the potency and selectivity of agrochemical agents .

Case Study 1: Synthesis of Anticancer Agents

A study synthesized a series of trifluoromethyl-substituted phenylmethanols to evaluate their anticancer properties. The synthesized compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapy agents like gemcitabine and doxorubicin .

Case Study 2: Development of New Agrochemicals

Research focused on the synthesis of new pesticides using this compound as a starting material. The resulting agrochemicals exhibited improved efficacy against target pests while showing lower toxicity to non-target species, highlighting the compound's potential in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of (2-Amino-3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Structural Analogues

a. Positional Isomers

- (3-Bromo-5-(trifluoromethyl)phenyl)methanol (): Differs in substituent positions (Br at position 3, -CF₃ at position 5) and lacks the amino group.

- (4-Methyl-3-(trifluoromethyl)phenyl)methanol (): Features a methyl (-CH₃) group at position 4 and -CF₃ at position 3. The methyl group enhances steric bulk but reduces hydrogen-bonding capacity compared to the amino group in the target compound.

b. Functional Group Variants

- (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol (): Amino group is on the ethanol side chain rather than the aromatic ring. This structural difference may reduce aromatic conjugation effects and alter receptor-binding profiles.

- Methyl 2-Amino-3-(2-((4-(trifluoromethyl)phenyl)thio)-1H-indol-3-yl)propanoate (): Incorporates a thioether-linked indole moiety and a methyl ester.

Physicochemical Properties

*Molecular weight calculated based on formula C₈H₈F₃NO.

Key Observations:

- The amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or bromine substituents.

- Trifluoromethyl groups universally increase lipophilicity (logP ~2–3 for similar compounds), favoring membrane permeability .

a. Receptor Interactions

- Adenosine Receptor Modulation: Compounds like 2-amino-3-benzoylthiophenes () act as allosteric enhancers of adenosine A₁ receptors. While this compound shares an aromatic amino group, its benzyl alcohol moiety may confer distinct binding kinetics or selectivity.

- Antiviral Potential: Thiophene-linked indole derivatives () inhibit SARS-CoV-2 entry, suggesting that trifluoromethyl-aromatic compounds could have broad antiviral applications.

Actividad Biológica

(2-Amino-3-(trifluoromethyl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group, an amino group, and a hydroxyl group attached to a phenyl ring. This unique configuration enhances its lipophilicity, allowing better penetration through biological membranes, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various microbial strains.

- Antiviral Effects : Ongoing studies are investigating its efficacy against viral pathogens.

- Antitumor Activity : Preliminary data suggest it may inhibit the growth of certain cancer cell lines.

The mechanism of action involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's ability to form hydrogen bonds with target proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to observed biological effects such as apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several bacterial and fungal strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values are essential for understanding its potency:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Candida albicans | 16 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has been tested for its cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The cytotoxicity was assessed using the MTT assay, revealing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 12.5 |

| MCF-7 | 15.0 |

| HeLa | 18.0 |

These values suggest that this compound has potential as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The findings showed that it inhibited the growth of resistant strains at lower MIC values compared to standard antibiotics, suggesting it may serve as an alternative treatment option.

- Case Study on Cancer Cell Lines : In another study focusing on the anticancer properties, this compound was found to induce apoptosis in MCF-7 cells through a p53-independent pathway. Flow cytometry analysis confirmed a significant increase in apoptotic cells after treatment with varying concentrations of the compound.

Q & A

Q. Basic Characterization :

- LCMS : Confirm molecular weight (e.g., m/z 393 [M+H]+ observed in similar compounds) .

- HPLC : Assess purity (>95%) using reverse-phase columns (retention time ~0.29 minutes under acidic conditions) .

Advanced Analysis : - NMR Spectroscopy : ¹⁹F NMR to verify trifluoromethyl group integrity and monitor reaction progress .

- X-ray Crystallography : Resolve structural ambiguities, particularly steric interactions between amino and trifluoromethyl groups .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Screening :

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Mechanistic Studies : - Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the trifluoromethyl group’s electron-withdrawing effects .

- Apoptosis Pathways : Western blotting for caspase-3/7 activation in treated cells .

How does the amino group influence substitution reactions in derivative synthesis?

Basic Reactivity :

The amino group acts as an ortho/para-directing group, facilitating electrophilic aromatic substitution (e.g., halogenation, nitration).

Advanced Mechanistic Insights :

- Protection Strategies : Acetylation of the amino group prevents undesired side reactions during iodination or sulfonation .

- Catalytic Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination to introduce aryl/heteroaryl groups .

How can contradictory reports on biological activity be resolved?

Q. Basic Approach :

- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell passage number) .

Advanced Strategies : - Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .

- Computational Modeling : Docking studies to predict binding affinities to target proteins (e.g., kinases) and compare with experimental data .

What synthetic strategies enable diversification for structure-activity relationship (SAR) studies?

Q. Basic Derivatization :

- Esterification : React the methanol group with acyl chlorides to form esters .

- Oxidation : Convert the alcohol to a ketone using KMnO₄ for further functionalization .

Advanced Functionalization : - Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties .

- Fluorine-Specific Reactions : SNAr reactions with deactivated aryl halides to introduce additional fluorinated groups .

How can the compound’s stability under physiological conditions be assessed?

Q. Basic Stability Testing :

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours .

- Thermal Stability : Accelerated aging studies at 40–60°C to simulate long-term storage .

Advanced Analysis : - Mass Spectrometry Imaging (MSI) : Track spatial distribution and degradation in tissue samples .

- DFT Calculations : Predict hydrolytic susceptibility of the trifluoromethyl group and methanol moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.